Valinotricin

Descripción

Contextualization of Natural Products in Modern Chemical Biology Research

Natural products, the diverse array of small molecules produced by living organisms, have historically been a cornerstone of drug discovery and continue to be of immense importance in modern chemical biology. nih.gov These compounds, shaped by evolutionary pressures, possess a vast chemical diversity and are often optimized for interacting with biological macromolecules. nih.gov This inherent bioactivity makes them powerful tools for probing biological systems and serves as a rich source of therapeutic leads. nih.gov Research in chemical biology utilizes these natural compounds to understand and manipulate biological processes, from the cellular to the organismal level. rsc.org The study of their biosynthesis, chemical properties, and biological functions provides crucial insights for developing new medicines and understanding ecological interactions. rsc.org

Overview of Fungal Metabolites as a Source of Bioactive Compounds

Fungi are a particularly prolific source of bioactive natural products, having yielded some of the most important drugs in history, including antibiotics like penicillin and immunosuppressants. researchgate.netfrontiersin.org As masters of chemical defense and communication, fungi synthesize a wide array of secondary metabolites, which are not essential for their primary growth but play crucial roles in their survival and interaction with their environment. medkoo.comnih.gov These metabolites encompass a vast range of chemical structures, including polyketides, alkaloids, terpenoids, and peptides. wikidata.org The exploration of fungal metabolites continues to be a major focus of drug discovery, with advanced genomic and analytical techniques revealing a far greater biosynthetic potential than previously imagined. nih.gov Organisms from the genus Trichoderma, for instance, are well-known producers of a variety of secondary metabolites with diverse biological activities. researchgate.netwikidata.orgresearchgate.net

Historical Discovery and Initial Academic Characterization of Valinotricin

This compound was first identified as a new, minor metabolite isolated from the fungus Trichoderma polysporum. nih.govresearchgate.netresearchgate.nettokushima-u.ac.jp Its discovery and structural elucidation were reported in a 1984 paper in the Chemical & Pharmaceutical Bulletin by a team of Japanese researchers including Tetsuro Fujita and Yoshihisa Takaishi. researchgate.netresearchgate.net In their study of the minor metabolites of T. polysporum, they also isolated two other compounds, cyclonerodiol oxide and epicyclonerodiol oxide, alongside this compound. nih.govresearchgate.nettokushima-u.ac.jp

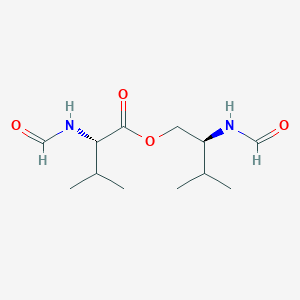

The initial characterization of this compound was achieved through chemical and spectral analysis, with its structure later being confirmed by synthesis. tokushima-u.ac.jpnih.gov These studies revealed that this compound is an ester formed from N-formylvaline and N-formylvalinol. researchgate.net As a minor metabolite, it has not been the subject of extensive research compared to more abundant or highly active compounds from the same genus. wikidata.orgtokushima-u.ac.jp

Chemical and Physical Properties of this compound

The structural elucidation of this compound has provided key details about its chemical nature. The following table summarizes its known properties based on available data.

| Property | Value | Source |

| Molecular Formula | C12H22N2O4 | nih.govarctomsci.com |

| Molecular Weight | 258.31 g/mol | nih.govarctomsci.com |

| IUPAC Name | [(2S)-2-formamido-3-methylbutyl] (2S)-2-formamido-3-methylbutanoate | arctomsci.com |

| CAS Number | 94899-85-1 | arctomsci.com |

| Source Organism | Trichoderma polysporum | nih.govresearchgate.netresearchgate.nettokushima-u.ac.jp |

Propiedades

Número CAS |

94899-85-1 |

|---|---|

Fórmula molecular |

C12H22N2O4 |

Peso molecular |

258.31 |

Nombre IUPAC |

[(2S)-2-formamido-3-methylbutyl] (2S)-2-formamido-3-methylbutanoate |

InChI |

InChI=1S/C12H22N2O4/c1-8(2)10(13-6-15)5-18-12(17)11(9(3)4)14-7-16/h6-11H,5H2,1-4H3,(H,13,15)(H,14,16)/t10-,11+/m1/s1 |

Clave InChI |

OFXUPDJWFBSIGG-MNOVXSKESA-N |

SMILES |

CC(C)C(COC(=O)C(C(C)C)NC=O)NC=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Valinotricin; |

Origen del producto |

United States |

Occurrence, Isolation, and Producing Organisms of Valinotricin

Microbial Taxonomy and Phylogeny of Valinotricin-Producing Strains

The primary producers of this compound are members of the fungal genus Trichoderma. This genus is widely recognized for its production of a diverse array of secondary metabolites. nih.gov

Identification of Trichoderma Species as Primary Producers

Research has identified specific species within the Trichoderma genus as the main sources of this compound. Notably, Trichoderma polysporum has been cited as a producer of this compound. nih.govresearchgate.netresearchgate.net Studies have also mentioned the isolation of various metabolites from other Trichoderma species like Trichoderma virens, Trichoderma asperellum, and Trichoderma harzianum, highlighting the metabolic diversity within this genus. mdpi.comijcmas.comfrontiersin.orgnih.govcabidigitallibrary.org

| Trichoderma Species | Associated Metabolites |

| Trichoderma polysporum | This compound, cyclonerodiol oxide, epicyclonerodiol oxide. nih.govresearchgate.netmdpi.com |

| Trichoderma virens | Gliotoxin, gliovirin, viridin, this compound. cabidigitallibrary.org |

| Trichoderma asperellum | Cyclonerane derivatives. mdpi.com |

| Trichoderma harzianum | Harzianolide, 6-pentyl-α-pyrone. nih.govnih.gov |

| Trichoderma viride | Trichodecenins. researchgate.net |

Phylogenetic Analysis of Specific Producer Strains

Phylogenetic analysis, which examines the evolutionary relationships between different organisms, is crucial for understanding the distribution of metabolic pathways. While specific phylogenetic studies focusing solely on this compound-producing strains are not extensively detailed in the provided search results, the broader phylogenetic analysis of Trichoderma species helps to contextualize the production of secondary metabolites. frontiersin.orgnih.govvliz.bemdpi.com For instance, the genetic diversity within what was once considered a single species, like T. harzianum, has been resolved into several distinct species, each with potentially unique metabolic profiles. frontiersin.org This underscores the importance of accurate taxonomic identification in the study of natural products. The evolutionary history inferred from methods like Maximum Likelihood analysis of gene sequences helps to cluster related strains and can suggest shared biosynthetic capabilities. mdpi.comresearchgate.net

Fermentation and Cultivation Strategies for this compound Production

The production of this compound, like many microbial secondary metabolites, is heavily dependent on the conditions under which the producing organism is grown. Fermentation is the core process used to cultivate these fungi in a controlled environment to maximize the yield of the desired compound. susupport.compsu.edu

Optimization of Growth Conditions for Microbial Biosynthesis

Optimizing growth conditions is a critical step in enhancing the production of secondary metabolites. nih.govfrontiersin.org This involves a systematic approach to manipulating various physical and chemical parameters to create an ideal environment for the fungus to synthesize this compound. Key factors that are typically optimized include temperature, pH, aeration, and agitation speed. For example, studies on other fungi and bacteria have shown that even slight variations in these parameters can significantly impact metabolite yield. nih.govfrontiersin.org While specific optimization data for this compound is not available, general principles of fermentation optimization would apply. This often involves statistical methods like response surface methodology to efficiently explore the effects of multiple variables. frontiersin.org

Medium Composition and Environmental Factors Influencing Production

The composition of the growth medium is arguably one of the most influential factors in secondary metabolite production. fao.orggavinpublishers.com The types and concentrations of carbon and nitrogen sources, as well as the presence of essential minerals and vitamins, directly fuel the metabolic pathways leading to this compound.

Commonly used carbon sources in fungal fermentation include glucose and sucrose, while nitrogen sources can range from simple ammonium salts to more complex organic sources like peptone and yeast extract. fao.org The specific requirements can vary significantly between different fungal strains.

Environmental factors also play a crucial role. For instance, some Trichoderma strains are cultured on solid substrates like rice, which can influence the profile of secondary metabolites produced. nih.govplos.org The choice between submerged fermentation (in a liquid medium) and solid-state fermentation can lead to different metabolic outputs. nih.gov

| Factor | Description |

| Carbon Source | Sugars like glucose or sucrose provide the basic building blocks and energy for fungal growth and metabolism. fao.org |

| Nitrogen Source | Compounds like peptone or yeast extract supply the nitrogen necessary for synthesizing amino acids, proteins, and other nitrogen-containing metabolites. fao.org |

| Minerals and Vitamins | Trace elements and vitamins are often essential cofactors for the enzymes involved in biosynthetic pathways. fao.org |

| pH | Maintaining an optimal pH is crucial for enzyme activity and nutrient uptake. nih.gov |

| Temperature | Each fungal strain has an optimal temperature range for growth and metabolite production. nih.gov |

| Aeration | The level of oxygen availability can significantly influence which metabolic pathways are active. frontiersin.org |

Extraction and Purification Methodologies

Once the fermentation process is complete, the next step is to isolate this compound from the complex mixture of fungal biomass and culture medium. This involves a multi-step process of extraction and purification.

A typical extraction process begins with separating the fungal mycelia from the liquid broth. mdpi.com The target compound, this compound, may be present in either the mycelia, the broth, or both. The separated components are then extracted using organic solvents. Common solvents used for extracting fungal metabolites include ethyl acetate and methanol. mdpi.comnih.gov

The crude extract obtained is a mixture of many different compounds. Therefore, a series of purification steps are necessary to isolate this compound. Chromatographic techniques are central to this process. Column chromatography using silica gel or other stationary phases is a standard method for initial separation. mdpi.comnih.gov Further purification can be achieved using more advanced techniques like High-Performance Liquid Chromatography (HPLC), which allows for high-resolution separation of compounds. nih.gov The purity of the final isolated compound is typically confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

| Step | Technique | Purpose |

| Extraction | Solvent extraction (e.g., with ethyl acetate, methanol) | To move the target compound from the fermentation culture into a solvent. mdpi.cominformahealthcare.com |

| Initial Purification | Column Chromatography (e.g., silica gel, Sephadex) | To separate the crude extract into fractions based on polarity or size. mdpi.comnih.gov |

| Final Purification | High-Performance Liquid Chromatography (HPLC) | To achieve high-purity isolation of the target compound. nih.gov |

| Structure Elucidation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and purity of the isolated this compound. mdpi.com |

Solvent-Based Extraction Techniques

The initial step in isolating this compound from fungal cultures involves extraction using organic solvents. europa.eu This process separates the compound from the raw biomass (the fungal mycelia and fermentation broth). cannovia.commdpi.com While specific protocols exclusively for this compound are not extensively detailed, the general methods for extracting non-volatile metabolites from Trichoderma species are well-established. frontiersin.org

These techniques rely on the principle of dissolving the target compound in a suitable solvent. europa.eu Common methods include maceration, where the fungal material is soaked in a solvent, and reflux extraction, which uses heating to increase extraction efficiency. mdpi.com The choice of solvent is critical and is typically a volatile organic solvent. For the extraction of metabolites from Trichoderma cultures, ethyl acetate (EtOAc) is frequently used. researchgate.netnih.gov The fermented culture, including both the liquid broth and the fungal mycelia, is typically extracted with the chosen solvent to ensure all metabolites are captured. The resulting crude extract is then concentrated to yield a mixture of compounds from which this compound must be further purified.

Table 1: Common Solvents Used in Fungal Metabolite Extraction

| Solvent | Common Use | Reference |

|---|---|---|

| Ethyl Acetate | Extraction of crude fungal metabolites from fermentation broth. | researchgate.net, nih.gov |

| Ethanol | Extraction from plant and fungal materials. | nih.gov |

Chromatographic Separation Techniques for Isolation

Following solvent extraction, the crude extract contains a complex mixture of compounds. Chromatography is the essential technique used to separate and isolate individual metabolites like this compound from this mixture. nih.gov This separation is based on the differential distribution of the compounds between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas that moves through the stationary phase). metwarebio.com For non-volatile compounds like this compound, various forms of liquid chromatography are employed. nih.govmetwarebio.com

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the final purification of natural products. nih.govmdpi.com It offers high resolution and precision, making it ideal for separating structurally similar compounds from a complex mixture. nih.govyoutube.com In the context of isolating fungal metabolites, preparative HPLC is often the final step to obtain a pure compound. nih.govyoutube.com

The system uses a high-pressure pump to pass the mobile phase and the sample mixture through a column packed with a solid adsorbent material (the stationary phase). metwarebio.com For compounds like this compound, reversed-phase columns, such as a C18 (ODS) column, are commonly utilized. frontiersin.org Separation is achieved based on the compound's hydrophobicity; a gradient of aqueous and organic solvents (like methanol or acetonitrile) is used as the mobile phase to elute the compounds. youtube.comamericanpeptidesociety.org The fractions are collected, and those containing the pure compound are combined.

Column Chromatography (e.g., ODS CC, Sephadex LH-20)

Before the final purification by HPLC, crude extracts are typically subjected to one or more steps of column chromatography (CC) to fractionate the mixture. nih.govnih.gov This initial separation reduces the complexity of the sample.

ODS Column Chromatography (ODS CC): Octadecyl-silica (ODS or C18) is a common reversed-phase stationary phase used in column chromatography. nih.govnih.gov The separation mechanism is based on hydrophobic interactions, similar to reversed-phase HPLC. A gradient elution, typically with decreasingly polar solvent mixtures (e.g., methanol-water), is used to separate the components of the extract. nih.gov

Sephadex LH-20: This is a versatile size-exclusion chromatography resin made from hydroxypropylated dextran. prep-hplc.com It has both hydrophilic and lipophilic properties, allowing it to be used with a wide range of aqueous and organic solvents. prep-hplc.com Separation on Sephadex LH-20 can be based on molecular size (gel filtration) or on partition chromatography, depending on the solvent system used. prep-hplc.com It is frequently employed for the purification of natural products, including metabolites from Trichoderma, to separate compounds based on polarity and molecular weight. nih.govnih.govspkx.net.cn

Table 2: Column Chromatography Materials for Fungal Metabolite Purification

| Material | Type of Chromatography | Primary Separation Principle | Reference |

|---|---|---|---|

| ODS (C18) | Reversed-Phase | Hydrophobicity | nih.gov, nih.gov |

| Sephadex LH-20 | Size-Exclusion / Partition | Molecular Size / Polarity | nih.gov, , prep-hplc.com |

| Silica Gel | Normal-Phase | Polarity (Adsorption) | nih.gov, nih.gov |

Other Advanced Chromatographic Methods

Beyond standard column chromatography and HPLC, other advanced methods can be applied to the isolation of natural products. While not specifically documented for this compound, these techniques are part of the broader toolkit for phytochemistry and mycology research. nih.gov

Countercurrent Chromatography (CCC): This is a form of liquid-liquid partition chromatography that uses no solid support, eliminating irreversible adsorption of the sample onto a stationary phase. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC): An evolution of HPLC that uses columns with smaller particle sizes, resulting in higher resolution and faster analysis times. nih.gov

Hyphenated Techniques: These methods couple a chromatographic separation technique with a spectroscopic detection method. For instance, LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) are indispensable for the rapid detection and structural elucidation of compounds in complex mixtures, often guiding the isolation process. nih.gov

Biosynthetic Pathways and Enzymology of Valinotricin

Elucidation of Precursor Building Blocks and Metabolic Origin

The biosynthesis of valinomycin draws upon primary metabolic pathways to source its fundamental building blocks. The repeating unit of valinomycin is a tetradepsipeptide consisting of D-α-hydroxyisovaleric acid, D-valine, L-lactic acid, and L-valine. nih.gov The origins of these precursors are deeply rooted in the cell's central metabolism.

Linkages to Branched-Chain Amino Acid Biosynthesis (e.g., Valine Pathway)

The biosynthesis of valinomycin is intricately linked to the branched-chain amino acid (BCAA) metabolic pathway, particularly the valine biosynthesis route. nih.gov L-valine, a proteinogenic amino acid, serves as a direct precursor for both the L-valine and D-valine residues in the valinomycin structure. scielo.br The D-valine is formed from L-valine by an epimerase domain within the valinomycin synthetase complex. nih.gov

Furthermore, the precursor for D-α-hydroxyisovaleric acid is α-ketoisovaleric acid (Kiv), a key intermediate in the valine biosynthesis pathway. scielo.brdntb.gov.ua Kiv is a deamination product of valine. dntb.gov.uaresearchgate.net This shared precursor highlights a critical metabolic branch point between primary metabolism (valine synthesis) and secondary metabolism (valinomycin synthesis). nih.gov In some producing organisms, such as Streptomyces sp. M10, the metabolic flux can be redirected from other secondary metabolite pathways that also utilize Kiv, such as bafilomycin biosynthesis, to enhance valinomycin production. dntb.gov.ua

Involvement of Primary Metabolic Routes

Primary metabolic pathways are fundamental to providing the necessary building blocks for valinomycin synthesis. The glycolysis pathway is a key contributor, providing pyruvate, which serves as the precursor for the L-lactic acid moiety. nih.govnih.gov Early isotopic labeling studies were crucial in identifying the precursors. For instance, it was shown that pyruvate is a direct precursor for the L-lactyl portions of valinomycin. nih.gov

The heterologous production of valinomycin in organisms like Escherichia coli has further illuminated these connections. E. coli's primary metabolism can autonomously supply all three essential precursors: L-valine, α-ketoisovaleric acid (from the valine pathway), and pyruvate (from glycolysis). nih.govresearchgate.net This demonstrates the direct sourcing of building blocks from central metabolic routes.

Enzymatic Cascade in Valinomycin Biosynthesis

The assembly of valinomycin is a remarkable example of an enzyme-catalyzed process, orchestrated by a large, multi-domain enzyme complex.

Identification and Characterization of Key Biosynthetic Enzymes

The core of valinomycin biosynthesis is the valinomycin synthetase, a non-ribosomal peptide synthetase (NRPS). nih.gov This enzymatic complex is composed of two large proteins, Vlm1 and Vlm2, encoded by the vlm1 and vlm2 genes, respectively. nih.govscielo.br In Streptomyces tsusimaensis, Vlm1 has a molecular weight of approximately 374 kDa, and Vlm2 is around 284 kDa. biorxiv.orgbiorxiv.org

These two proteins are organized into four modules, and each module is responsible for the incorporation of one of the four building blocks of the tetradepsipeptide unit. nih.govmdpi.com The domain organization within these modules dictates the sequence of events in the assembly line. The key domains include:

Adenylation (A) domain: Selects and activates the specific substrate (amino acid or keto acid). nih.gov

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated substrate and the growing peptide chain. nih.gov

Condensation (C) domain: Catalyzes the formation of the peptide bond. nih.gov

Ketoreductase (KR) domain: Reduces the keto acids to their corresponding hydroxy acids. nih.gov

Epimerase (E) domain: Converts L-valine to D-valine. nih.gov

Thioesterase (TE) domain: Located at the C-terminus of Vlm2, this domain is responsible for the final cyclization and release of the mature valinomycin molecule. scielo.br

A discrete type II thioesterase (TEII) has also been identified in the valinomycin gene cluster and is believed to act as a proofreading and repair enzyme, removing incorrectly loaded substrates from the T domains. nih.gov

| Enzyme/Domain | Function in Valinomycin Biosynthesis | Reference |

| Vlm1 | NRPS containing modules 1 and 2 for the incorporation of D-α-hydroxyisovaleric acid and D-valine. | nih.govscielo.br |

| Vlm2 | NRPS containing modules 3 and 4 for the incorporation of L-lactic acid and L-valine. | nih.govscielo.br |

| Adenylation (A) Domain | Substrate selection and activation. | nih.gov |

| Thiolation (T) Domain | Tethering of substrates and the growing chain. | nih.gov |

| Condensation (C) Domain | Peptide bond formation. | nih.gov |

| Ketoreductase (KR) Domain | Reduction of α-ketoisovalerate and pyruvate. | nih.gov |

| Epimerase (E) Domain | Isomerization of L-valine to D-valine. | nih.gov |

| Thioesterase (TE) Domain | Cyclization and release of the final product. | scielo.br |

| Type II Thioesterase (TEII) | Proofreading and repair. | nih.gov |

Mechanistic Studies of Enzymatic Transformations

The biosynthesis of valinomycin proceeds in an assembly-line fashion. biorxiv.org The process begins with the loading of the precursors onto their respective modules. The A-domain of the first module activates α-ketoisovalerate, which is then reduced by the KR domain to D-α-hydroxyisovalerate and tethered to the T-domain. biorxiv.org The second module activates L-valine, which is subsequently epimerized to D-valine by the E-domain. biorxiv.org A condensation reaction then links D-α-hydroxyisovalerate and D-valine.

This growing chain is passed to the third module, which incorporates L-lactic acid (derived from the reduction of pyruvate by its KR domain). frontiersin.org The fourth module adds the final L-valine. This entire tetradepsipeptide unit is synthesized three times iteratively. nih.gov Finally, the TE domain at the end of Vlm2 catalyzes the cyclization of the linear dodecadepsipeptide intermediate to form the 36-membered ring structure of valinomycin. nih.gov

Genetic Basis of Valinomycin Biosynthesis

The enzymatic machinery for valinomycin production is encoded by a dedicated gene cluster. In Streptomyces tsusimaensis, the valinomycin biosynthetic gene cluster (vlm) spans over 23 kb and contains several open reading frames (ORFs). nih.gov The central genes in this cluster are vlm1 and vlm2, which encode the two large NRPS enzymes. scielo.br

Studies in Streptomyces levoris A-9 identified two genetic loci, vlm-1 and a cluster containing vlm-2 through vlm-8, that are essential for valinomycin biosynthesis. asm.org These loci were found to be separated by a significant distance on the chromosome. asm.org The vlm-2+ gene cluster was shown to be highly conserved among different valinomycin-producing Streptomyces strains. asm.org Increasing the copy number of this gene cluster led to a corresponding increase in valinomycin production, highlighting its direct role in the biosynthetic pathway. asm.org The complete gene cluster from S. tsusimaensis has been cloned and successfully expressed in heterologous hosts like E. coli, enabling reconstituted biosynthesis of valinomycin. scielo.bracs.org

| Gene | Encoded Protein/Function | Organism of Discovery | Reference |

| vlm1 | Valinomycin synthetase 1 (Vlm1) | Streptomyces tsusimaensis | scielo.br |

| vlm2 | Valinomycin synthetase 2 (Vlm2) | Streptomyces tsusimaensis | scielo.br |

| vlm-1 | Essential for valinomycin biosynthesis | Streptomyces levoris A-9 | asm.org |

| vlm-2+ cluster | Essential for valinomycin biosynthesis | Streptomyces levoris A-9 | asm.org |

Localization and Organization of Biosynthetic Gene Clusters

The genetic blueprint for valinomycin synthesis is encoded within a dedicated biosynthetic gene cluster (BGC). In the primary producer, various strains of Streptomyces, this cluster is located on the chromosome. The core of the valinomycin BGC is the vlm cluster.

A key component of this cluster is the gene encoding the valinomycin synthetase, a large multifunctional enzyme responsible for the stepwise assembly of the molecule. The valinomycin synthetase in Streptomyces tsusimaensis ATCC 15141 is encoded by a single open reading frame (ORF) of 11.2 kb, designated vlmS. This gene codes for a protein with a calculated molecular weight of 392.6 kDa.

The vlmS gene product is an NRPS that contains two modules. Each module is responsible for the incorporation of one L-Valine, one D-α-hydroxyisovaleric acid (D-Hiv), one D-Valine, and one L-lactic acid (L-Lac), which are then dimerized to form the final valinomycin structure. The organization of the domains within the VlmS protein is colinear with the sequence of monomers in the valinomycin precursor chain.

In addition to the central NRPS gene, the BGC contains other essential genes. For instance, in Streptomyces levoris A-12, the gene cluster includes genes responsible for the synthesis of the precursor D-Hiv from L-Val. Flanking the vlmS gene, there are often other ORFs whose products are implicated in functions such as precursor supply, regulation, and transport of the final compound.

Metabolic Engineering and Biosynthetic Pathway Manipulation

The intricate nature of the valinomycin biosynthetic pathway offers multiple targets for metabolic engineering aimed at improving production and generating novel analogues.

Strategies for Enhancing Valinomycin Yields

Several strategies have been successfully employed to increase the production of valinomycin in its native producers. One primary approach is precursor engineering, which focuses on increasing the intracellular pool of the building blocks required for valinomycin synthesis. This involves the overexpression of genes involved in the biosynthesis of L-valine and pyruvic acid, the precursors for L-Val, D-Val, D-Hiv, and L-Lac.

Another effective strategy is the optimization of fermentation conditions and medium composition. Supplying the fermentation medium with precursors like L-valine has been shown to significantly boost yields. For example, supplementing the culture of Streptomyces sp. M10 with 20 g/L of L-valine resulted in a valinomycin titer of 832.1 mg/L, a 3.4-fold increase compared to the control.

Furthermore, genetic manipulation of the producer strain's regulatory networks can enhance yield. This includes overexpressing pathway-specific activators or deleting negative regulators of the valinomycin BGC.

| Strategy | Approach | Producer Organism | Resulting Yield/Increase | Reference |

| Precursor Feeding | Supplementation with 20 g/L L-valine | Streptomyces sp. M10 | 832.1 mg/L (3.4-fold increase) | |

| Pathway Engineering | Overexpression of L-valine and pyruvic acid biosynthesis genes | Streptomyces sp. M10 | 1140.5 mg/L (4.6-fold increase) |

Activation of Silent Biosynthetic Gene Clusters (e.g., Epigenetic Manipulation)

Many microbial genomes contain "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions. Activating these clusters can lead to the discovery of novel natural products. While specific examples focusing solely on activating a silent valinomycin cluster are not prominent (as it's often actively produced), the principles of epigenetic manipulation are broadly applicable.

One common method involves the use of epigenetic modifiers, such as DNA methyltransferase inhibitors (e.g., 5-azacytidine) or histone deacetylase inhibitors (e.g., sodium butyrate). These agents can alter the chromatin structure, leading to the transcription of previously silent genes. Another approach is ribosome engineering, where mutations in ribosomal proteins can trigger the expression of silent BGCs. These strategies work by perturbing the global regulatory networks of the cell, which can sometimes result in the serendipitous activation of silent pathways.

Heterologous Expression of Valinomycin Biosynthesis Genes

A powerful strategy for both studying and producing valinomycin is the transfer of its entire BGC into a well-characterized, genetically tractable host organism. This process, known as heterologous expression, can overcome limitations of the native producer, such as slow growth or complex regulatory circuits.

The valinomycin BGC from Streptomyces tsusimaensis has been successfully expressed in hosts like Streptomyces coelicolor and Streptomyces lividans. The successful expression in a heterologous host confirms the completeness of the cloned gene cluster and its ability to function independently. This approach not only facilitates the production of valinomycin but also provides a platform for combinatorial biosynthesis, where genes from different pathways can be mixed and matched to create novel "unnatural" natural products. The heterologous expression system simplifies the process of targeted gene knockouts or modifications within the BGC to elucidate the function of individual genes and enzymes.

Chemical Synthesis and Analog Design Strategies for Valinotricin

Total Synthesis Approaches to Valinomycin

The total synthesis of valinomycin, first achieved by Shemyakin and coworkers in 1963, represented a landmark in peptide chemistry. nih.govdrugfuture.com While microbial fermentation is the primary source of natural valinomycin, chemical synthesis offers unparalleled access to structural analogs and facilitates detailed structure-activity relationship studies. taylorandfrancis.com However, chemical routes are often challenged by complexity, low efficiency, and the generation of byproducts. taylorandfrancis.com

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of valinomycin is guided by its inherent C₃ rotational symmetry. The most logical disconnections break the macrocycle down into smaller, more manageable linear fragments.

Macrocyclization Precursor: The final step in any synthesis is the macrocyclization. Retrosynthetically, this involves cleaving one of the twelve backbone linkages (either an amide or an ester bond) to reveal a linear dodecadepsipeptide precursor. This step is typically performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Convergent Fragment Strategy: The linear dodecadepsipeptide is too long for efficient stepwise synthesis. Therefore, it is further disconnected into smaller fragments. Given the repeating nature of valinomycin, two primary strategies emerge:

[3 x 4] Strategy: The linear dodecamer is disconnected into three identical linear tetradepsipeptide fragments of the sequence (D-Hiv-D-Val-L-Lac-L-Val). These fragments are then synthesized and coupled together to form the full-length linear precursor.

[6 x 2] or [2 x 6] Strategy: The precursor is disconnected into six didepsipeptide units or two hexadepsipeptide units. The assembly of three identical tetramer units is often the most efficient convergent approach.

This fragment-based strategy simplifies the synthetic challenge by allowing for the preparation and purification of the smaller repeating units in larger quantities before their final assembly and cyclization.

Development of Convergent and Stereoselective Synthetic Routes

Two seminal approaches highlight the development of synthetic routes to valinomycin: the classical solution-phase synthesis and the solid-phase synthesis.

Shemyakin's Total Synthesis (Solution-Phase): The first total synthesis of valinomycin was a convergent solution-phase approach. drugfuture.comibch.ru This strategy involved the synthesis of linear depsipeptide fragments, which were then coupled to build the full-length linear precursor. The final step was a macrolactamization or macrolactonization to form the 36-membered ring. drugfuture.com This approach, while groundbreaking, was labor-intensive. The stereoselectivity was ensured by using the appropriately configured chiral starting materials: L-valine, D-valine, L-lactic acid, and D-α-hydroxyisovaleric acid. nih.gov

Merrifield's Solid-Phase Synthesis: A significant advancement was the application of solid-phase peptide synthesis (SPPS), developed by R.B. Merrifield. nih.govresearchsolutions.com In this method, the depsipeptide chain is assembled sequentially on an insoluble polymer support. researchsolutions.comacs.org

The first amino acid or hydroxy acid is anchored to the resin.

Subsequent protected units (didepsipeptide fragments) are coupled one by one. google.com

After each coupling, the protecting group on the terminal unit is removed to allow the next coupling.

Once the linear dodecadepsipeptide is fully assembled, it is cleaved from the resin.

The final cyclization is performed in solution. nih.govresearchgate.netresearchgate.net

This approach simplifies purification, as excess reagents and byproducts are washed away after each step, but the final cleavage and cyclization can present challenges in yield.

| Synthetic Route | Approach Type | Key Features | Reference(s) |

| Shemyakin Synthesis | Solution-Phase Convergent | First total synthesis; coupling of depsipeptide fragments in solution; final cyclization of linear precursor. | drugfuture.comibch.ru |

| Merrifield Synthesis | Solid-Phase Stepwise | Stepwise assembly on a polymer support; simplified purification; cleavage from resin followed by cyclization in solution. | nih.govresearchsolutions.com |

Key Reaction Methodologies Employed in Total Synthesis

The construction of valinomycin relies on a toolkit of reactions for forming ester (depside) and amide (peptide) bonds, as well as for achieving the challenging macrocyclization.

Ester and Amide Bond Formation: The creation of these linkages is the fundamental step. Carbodiimide-based reagents are commonly used. For instance, dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often with an additive like 4-(dimethylamino)pyridine (DMAP), are effective for forming ester bonds between a carboxylic acid and a hydroxyl group. researchgate.netuzh.ch Standard peptide coupling reagents are used for the amide bonds.

Macrocyclization: This is the crucial ring-closing step to form the 36-membered cycle from the linear precursor. The reaction is highly sensitive to conditions. To maximize the yield of the desired monomeric cyclic product, the reaction is run at very high dilution to minimize competing intermolecular reactions. Various reagents and strategies have been employed for this step, including the use of acid chlorides, mixed anhydrides, and the phosphite method. pnas.org More recent innovations include rapid cyclization of peptide hydrazides via acyl azide intermediates. acs.org

Protecting Group Strategy: Throughout the synthesis, the reactive side-chain and terminal functional groups of the amino and hydroxy acids must be temporarily blocked with protecting groups. For example, the tert-butyloxycarbonyl (Boc) group is often used for amines, while hydroxyl groups can be protected as tetrahydropyranyl (THP) ethers. researchgate.net These groups must be stable to the coupling conditions but readily removable without damaging the growing depsipeptide chain.

Semi-Synthesis and Derivatization Methodologies

Modifying the natural valinomycin molecule or synthesizing specifically designed analogs allows for the fine-tuning of its properties and the exploration of its biological mechanism.

Chemical Modification of Natural Valinomycin

Direct chemical transformation of the valinomycin molecule is a powerful strategy for producing derivatives. A key example is the selective hydroxylation of the macrocycle. Researchers have successfully used dioxiranes, such as the powerful methyl(trifluoromethyl)dioxirane (TFDO), to introduce a hydroxyl group onto the alkyl side chains of valinomycin under mild conditions. researchsolutions.comnih.govunirioja.es This reaction demonstrates high chemoselectivity, attacking the tertiary C-H bonds on the side chains of the valine or D-α-hydroxyisovaleric acid residues without affecting the N-H bonds of the peptide backbone. nih.govscilit.com This method provides direct access to monohydroxylated valinomycin derivatives, which can serve as handles for further functionalization. scilit.com

Synthesis of Structural Analogs and Derivatives

Total synthesis provides complete control over the structure, enabling the creation of a wide array of analogs by incorporating different building blocks.

Lysine-Containing Analogs: To create a valinomycin derivative with a reactive handle for attachment to surfaces or other molecules, [Lysine¹]-valinomycin was synthesized. google.com In this analog, one of the L-valine residues is replaced by an L-lysine. The synthesis was achieved using a solid-phase approach with didepsipeptide segments, followed by cyclization in solution. The epsilon-amino group of the lysine residue provides a site for further derivatization. google.com

Active Ester Analogs: Building upon hydroxylated valinomycin, active ester analogs have been created. For example, a derivative bearing a pentafluorophenyl (PFP) ester moiety was synthesized by reacting a hydroxylated valinomycin analog with pentafluorophenyl N-carbonyl glycinate. researchgate.net This PFP ester group acts as a reactive handle, allowing for easy derivatization with amine- or alcohol-containing molecules under mild conditions. researchgate.net

These synthetic and semi-synthetic strategies underscore the versatility of organic chemistry in both recreating and re-engineering complex natural products like valinomycin for various scientific applications.

Diverted Total Synthesis and Analogue-Oriented Synthesis (AOS) for Structural Diversity

The generation of structural diversity in valinomycin analogues is a key objective for exploring and modulating its biological activities. Diverted Total Synthesis (DTS) and Analogue-Oriented Synthesis (AOS) are powerful strategies employed to achieve this goal. DTS involves modifying a synthetic route to a natural product to produce analogues, often by intercepting intermediates and channeling them into different reaction pathways. researchgate.net In contrast, AOS focuses on the development of synthetic routes that are amenable to the production of a library of related compounds from a common intermediate or scaffold. cam.ac.uk

A significant approach to creating valinomycin analogues has been through solid-phase synthesis, a cornerstone of combinatorial chemistry. acs.orgnih.gov This technique allows for the systematic replacement of the constituent α-amino acids and α-hydroxy acids to generate a wide array of analogues. acs.orgacs.org A general methodology for the automated solid-phase synthesis of depsides and depsipeptides has been developed, enabling the efficient construction of linear precursors that can be subsequently cyclized in solution to yield the final macrocyclic structures. acs.orgresearchgate.net

Another strategy for introducing diversity and functionality is the substitution of one of the valine residues with lysine. The synthesis of [1-lysine]valinomycin was achieved through a stepwise segment condensation on a polystyrene support, followed by cyclization. nih.gov The introduction of the lysine residue provides a primary amine group that can be further functionalized, allowing for the attachment of various moieties such as fluorescent labels or cross-linking agents. nih.gov

The following tables summarize some of the synthesized valinomycin analogues and the building blocks used in their synthesis, illustrating the application of these synthetic strategies to achieve structural diversity.

Table 1: Examples of Synthesized Valinomycin Analogues

| Analogue Name | Substituted Residue(s) | Synthetic Strategy | Key Feature | Reference |

|---|---|---|---|---|

| [1-lysine]valinomycin | One L-Valine replaced with L-Lysine | Solid-Phase Segment Condensation | Provides a reactive handle for derivatization | nih.gov |

Table 2: Building Blocks for Analogue-Oriented Synthesis of Valinomycin

| Building Block | Type | Purpose in Analogue Synthesis | Reference |

|---|---|---|---|

| D-Mandelic acid | α-Hydroxy acid | Replacement for D-α-hydroxyisovaleric acid to introduce aromatic rings | acs.org |

| L-Lysine (protected) | α-Amino acid | Replacement for L-Valine to introduce a functionalizable side chain | nih.gov |

| L-Lactic acid | α-Hydroxy acid | Core component of the valinomycin backbone | acs.org |

| D-Valine | α-Amino acid | Core component of the valinomycin backbone | acs.org |

These synthetic approaches demonstrate the flexibility and power of DTS and AOS in generating novel valinomycin analogues. By systematically altering the structure of the parent molecule, researchers can probe the structure-activity relationships that govern its ionophoric and other biological properties. nih.gov

Structural Elucidation and Advanced Analytical Characterization of Valinotricin

Spectroscopic Methodologies for Structural Determination

The foundational understanding of Valinotricin's structure was achieved through a combination of spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the molecule's atomic connectivity and three-dimensional shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. researchgate.netresearchgate.net NMR provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), and the connectivity between them. measurlabs.comaocs.orgwikipedia.org

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, were instrumental in identifying the types and numbers of protons and carbons present in the this compound molecule. researchgate.netresearchgate.netmeasurlabs.com Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial for establishing the bonding framework. These advanced techniques revealed the connections between adjacent protons (COSY) and the direct and long-range correlations between protons and carbons (HSQC and HMBC), allowing for the assembly of the complete molecular skeleton. researchgate.netresearchgate.net The analysis of these extensive 1D and 2D NMR data was a key step in determining the relative configuration of this compound. researchgate.net

Mass Spectrometry (MS and MS/MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.orgrsc.org For this compound, high-resolution mass spectrometry (HRMS) was employed to obtain a precise molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. wikipedia.orgnih.govacs.org The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity. libretexts.org The structural elucidation of this compound was supported by the analysis of its mass spectral data, which helped to confirm the proposed structure derived from NMR spectroscopy. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively. mrclab.comdrawellanalytical.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. drawellanalytical.commu-varna.bg The resulting IR spectrum shows absorption bands at specific frequencies that correspond to particular functional groups. drawellanalytical.com For this compound, IR spectroscopy was used to identify the presence of key functional groups, which was consistent with the structure determined by NMR and MS. researchgate.netnih.gov

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. mu-varna.bgsci-hub.se This technique is particularly useful for compounds containing chromophores, such as conjugated systems. sci-hub.se The UV-Vis spectrum of this compound provided additional evidence for its proposed structure. researchgate.net

Chromatographic-Mass Spectrometric Coupling Techniques

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. filab.frthermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. filab.frmeasurlabs.com In the context of research on secondary metabolites from Trichoderma species, GC-MS has been utilized to characterize the chemical profiles of these fungi. ijcmas.com While specific GC-MS data for this compound itself is not extensively detailed in the provided search results, the technique is a standard method for analyzing fungal metabolites and would be applicable for its analysis. ijcmas.comnotulaebotanicae.ro

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hybrid technique that pairs the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. slideshare.netconquerscientific.comsigmaaldrich.com LC-MS is highly versatile and can be used to analyze a wide range of compounds, including those that are not volatile enough for GC-MS. conquerscientific.comresearchgate.net The study of secondary metabolites from Trichoderma asperellum has employed LC-MS to identify various compounds. ijcmas.com The structural elucidation of this compound, being a metabolite from a related Trichoderma species, would have benefited from LC-MS analysis to confirm its molecular weight and provide further structural information. ijcmas.comwikidata.orgcapes.gov.br

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic structure of a crystalline compound, which includes its absolute configuration. researchgate.net This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides detailed information about the arrangement of atoms, bond lengths, and bond angles, allowing for the construction of a precise molecular model.

The determination of a molecule's absolute configuration is possible due to a phenomenon known as anomalous scattering (or resonant scattering). mit.edu This effect occurs when the X-ray energy is near the absorption edge of an atom, causing a phase shift in the scattered X-rays. This leads to small, measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l), which breaks the inversion symmetry of the diffraction pattern for non-centrosymmetric crystals. mit.educhem-soc.si By analyzing these intensity differences, the absolute arrangement of atoms in space can be unambiguously established. mit.edu

Historically, the presence of heavier atoms (like sulfur or halogens) was considered necessary to produce a sufficiently strong anomalous signal for confident absolute configuration determination. mit.edu However, advancements in X-ray sources, detectors, and analytical methods now permit the reliable determination of absolute configurations for molecules containing only light atoms, such as oxygen. mit.edu

In the context of natural products isolated from fungi, X-ray crystallography has been successfully employed to establish the absolute configurations of numerous complex molecules, including various terpenoids from Trichoderma species. researchgate.netresearchgate.netfrontiersin.org For instance, the absolute configurations of compounds like harzianolic acid A and other sesquiterpenes have been unequivocally confirmed using single-crystal X-ray diffraction analysis. frontiersin.org

However, based on available scientific literature, the structural elucidation of this compound was primarily achieved through chemical and spectral studies, with its structure ultimately being confirmed by total synthesis. researchgate.netresearchgate.net There is no specific report of single-crystal X-ray diffraction being used to determine the absolute configuration of this compound itself. The necessity of obtaining a high-quality single crystal, which can be a significant challenge for many natural products, may be a limiting factor. researchgate.net

Other Physico-Chemical Characterization Techniques (Methods-Focused)

Modern analytical chemistry offers a suite of powerful spectroscopic and chromatographic techniques for this purpose. unamur.beijcmas.com For a compound like this compound, isolated from Trichoderma polysporum, these methods are essential for determining its molecular formula, identifying functional groups, and establishing the connectivity of its atoms. researchgate.netnih.govcapes.gov.br

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. nih.govmdpi.com Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between atoms, revealing the spin systems and long-range connectivities that define the carbon skeleton and the placement of substituents. nih.govmdpi.com

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and molecular formula with high accuracy (using High-Resolution Mass Spectrometry, HRMS). mdpi.com Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the molecule's structure. ijcmas.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. mdpi.comspecificpolymers.com The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds, such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C). nih.gov

Chromatographic Techniques: Methods like Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (GC-MS, LC-MS), are fundamental for the isolation, purification, and analysis of natural products from complex mixtures. ijcmas.com These techniques separate compounds based on their physical and chemical properties, ensuring the purity of the sample before spectroscopic analysis. ijcmas.comfrontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about conjugated systems within a molecule. nih.gov The absorption of UV or visible light corresponds to electronic transitions, and the wavelength of maximum absorption (λmax) can indicate the extent of conjugation.

Elemental Analysis: This technique determines the elemental composition of a compound, providing the percentage of carbon, hydrogen, nitrogen, and other elements. unamur.bescirp.org This data is used to corroborate the molecular formula determined by mass spectrometry.

The collective data from these methods enabled the initial structural proposal for this compound, which was later validated through chemical synthesis. researchgate.net

Table of Physico-Chemical Characterization Methods

| Technique | Information Provided | Relevance to this compound Characterization |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms. | Essential for mapping the carbon skeleton and determining the relative stereochemistry. nih.govmdpi.com |

| Mass Spectrometry (MS) | Determines molecular weight and elemental composition (HRMS); fragmentation patterns suggest structural motifs. | Key for establishing the molecular formula. ijcmas.commdpi.com |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, C=O). | Confirms functional groups within the molecular structure. nih.govspecificpolymers.com |

| Chromatography (LC/GC) | Separates and purifies the compound from the source extract. | Crucial for isolating pure this compound for analysis. ijcmas.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detects the presence of chromophores, particularly conjugated π-systems. | Provides electronic structure information. nih.gov |

| Elemental Analysis | Determines the mass percentages of constituent elements (C, H, N, O). | Confirms the empirical and molecular formula. unamur.bescirp.org |

Molecular Mechanisms of Valinotricin's Biological Activities

In Vitro and Cell-Based Assay Systems for Activity Profiling

A variety of in vitro and cell-based assays are employed to characterize the biological activities of valinotricin. These systems are crucial for elucidating its mechanism of action and quantifying its effects on different cell types and microorganisms.

Membrane Permeability Assays: The ionophoretic activity of this compound is often studied using artificial lipid membranes, such as optically black lipid membranes or biomimetic solid-supported lipid membranes. researchgate.netnih.govsemanticscholar.org Techniques like Electrochemical Impedance Spectroscopy (EIS) are utilized to measure the changes in membrane resistance and conductance upon the addition of this compound, providing direct evidence of its ability to increase membrane permeability to specific ions. researchgate.netsemanticscholar.org

Cell Viability and Cytotoxicity Assays: The impact of this compound on cell survival is assessed using assays such as the MTS assay in various cell lines, including African green monkey Vero E6 cells and human hepatoma HepG2 cells. medchemexpress.com These assays measure metabolic activity, which correlates with the number of viable cells, to determine the concentration-dependent cytotoxic effects of the compound.

Antimicrobial Susceptibility Testing: The antimicrobial potency of this compound is evaluated through growth inhibition assays against a range of microorganisms. jmb.or.kr For fungi, this often involves measuring the inhibition of mycelial growth or spore germination on solid or in liquid media. jmb.or.krnih.gov The half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) are determined to quantify its antifungal and antibacterial activity. nih.govjmb.or.krnih.gov

Apoptosis Assays: The induction of programmed cell death by this compound is investigated using assays that detect key apoptotic markers. These include the measurement of caspase-3 activation, phosphatidylserine translocation to the outer leaflet of the plasma membrane, and the degradation of the mitochondrial membrane potential. medchemexpress.comtocris.combiocrick.com

Ion Flux and Membrane Potential Measurements: The direct effect of this compound on ion transport and membrane potential is studied using ion-selective electrodes and fluorescent probes. researchgate.netpnas.org These assays can measure the flux of K+ ions across cell membranes and the resulting changes in membrane potential, confirming its ionophoretic mechanism. researchgate.netpnas.org

Interaction with Molecular Targets

This compound's biological activities are a direct consequence of its interaction with specific molecular components of the cell, primarily cellular membranes and certain enzymes.

While the primary mechanism of this compound is not enzymatic, some studies have reported its ability to modulate the activity of certain enzymes. It has been shown to inhibit the activity of Ca2+-ATPase, an enzyme crucial for calcium ion transport. tocris.combiocrick.com This inhibition is thought to occur through a direct interaction with the enzyme, independent of its ionophoretic effects on the lipid bilayer, potentially by forming a complex with the enzyme and modifying its affinity for monovalent cations. biocrick.com

This compound is not known to bind to specific protein receptors in the classical sense of a ligand-receptor interaction. However, its ability to alter membrane potential can indirectly modulate signaling pathways. For instance, by causing membrane depolarization through K+ efflux, this compound can influence cellular processes that are dependent on membrane potential. jmb.or.krpnas.org In human B lymphocytes, the stabilization of the membrane potential by this compound was shown to abolish the inhibitory effect of P2X7 receptor activation on B-cell receptor (BCR)-mediated calcium signaling. nih.gov This suggests that while it may not directly bind to the receptor, its effect on the membrane environment can influence the outcomes of receptor-mediated signaling events.

The cornerstone of this compound's molecular mechanism is its interaction with cellular membranes. nih.govnih.govresearchgate.net this compound is a mobile ion carrier that is highly selective for K+ ions. researchgate.netnih.govtocris.com Its structure features a hydrophobic exterior and a polar interior cavity perfectly sized to coordinate with a K+ ion. nih.gov

The accepted mechanism involves the following steps:

this compound binds to a K+ ion on one side of the membrane. researchgate.net

The resulting this compound-K+ complex, with its hydrophobic surface, dissolves into the lipid bilayer of the membrane. nih.govresearchgate.net

The complex then diffuses across the membrane to the other side. researchgate.net

Finally, it releases the K+ ion on the opposite side of the membrane. researchgate.net

This process effectively shuttles K+ ions down their electrochemical gradient, leading to a significant increase in the K+ permeability of the membrane. researchgate.netnih.gov This disruption of the normal K+ gradient dissipates the membrane potential, which is critical for numerous cellular functions. nih.govresearchgate.netjmb.or.kr The selectivity for K+ over other ions like sodium (Na+) is a key feature of its action. nih.govsemanticscholar.org The order of selectivity for monovalent cations is generally reported as H+ > Rb+ > K+ > Cs+ > Na+. nih.govnih.gov

Receptor Binding and Signaling Pathway Modulation

Cellular Effects and Phenotypic Responses

The molecular interactions of this compound translate into observable cellular effects and phenotypic responses, most notably its antimicrobial action.

This compound exhibits significant antimicrobial activity against a range of fungi and some bacteria. nih.govjmb.or.krmdpi.com This activity is a direct result of its ionophoretic properties. nih.govjmb.or.kr By increasing the permeability of the microbial cell membrane to K+ ions, this compound causes a depolarization of the cytoplasmic membrane, leading to cell death. jmb.or.kr

Antifungal Activity: this compound has demonstrated potent activity against various plant pathogenic fungi. nih.govjmb.or.krnih.gov For example, it effectively inhibits the mycelial growth of Botrytis cinerea and Magnaporthe grisea, with EC50 values of 5.2 µg/ml and 4.3 µg/ml, respectively. jmb.or.kr It also completely restricts the spore germination of these fungi at a concentration of 4 µg/ml. jmb.or.kr Studies have also shown its efficacy against Sclerotinia sclerotiorum, Rhizoctonia solani, and Colletotrichum gloeosporioides. jmb.or.krnih.gov The antifungal mechanism is attributed to increased permeability of the fungal cell membrane, leading to electrolyte leakage. nih.gov

Antibacterial Activity: this compound's antibacterial activity is also linked to the ionophore-mediated loss of K+ from the bacterial cell. mdpi.com This K+ efflux can impair essential processes like protein synthesis. mdpi.com It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov The effectiveness of valinomycin against bacteria can be influenced by environmental factors such as pH and K+ concentration in the medium, with greater inhibition often observed at alkaline pH and low K+ concentrations. nih.gov

Mycoparasitic Mechanisms in Fungal Interactions

This compound is a secondary metabolite produced by the fungus Trichoderma polysporum. ontosight.aicymitquimica.commdpi.com While direct studies on the specific mycoparasitic mechanisms of this compound are not extensively documented in publicly available research, the producing organism, Trichoderma polysporum, is part of a genus renowned for its mycoparasitic capabilities. scielo.org.mxresearchgate.netnih.gov Mycoparasitism is a complex process where one fungus attacks and feeds on another, serving as a primary mechanism for biological control of pathogenic fungi. scielo.org.mxmdpi.comscispace.com

The mycoparasitic activity of Trichoderma species is multifaceted and involves a combination of direct and indirect mechanisms. These fungi are known to produce a wide array of secondary metabolites and lytic enzymes that act synergistically to parasitize other fungi. nih.govscispace.commdpi.com Generally, the process involves:

Chemotrophic growth and recognition: Trichoderma species can detect signals from their fungal hosts, which triggers their growth towards the target fungus.

Adhesion and coiling: Upon contact, Trichoderma hyphae often coil around the host hyphae.

Secretion of cell wall degrading enzymes (CWDEs): A cocktail of enzymes, including chitinases, glucanases, and proteases, is released to break down the host's cell wall. nih.govfrontiersin.org The fungal cell wall, a protective outer layer, is the primary target for these enzymes. nih.govfrontiersin.orgresearchgate.net

Production of antifungal metabolites: Various low-molecular-weight compounds with antifungal properties are secreted to inhibit the host's growth and facilitate nutrient uptake. mdpi.comfrontiersin.org

Effects on Plant-Microbe Interactions (e.g., plant defense responses)

Metabolites from Trichoderma species are known to influence plant-microbe interactions significantly, most notably by inducing plant defense responses. scielo.org.mxmdpi.combiorxiv.org While specific studies detailing the effects of pure this compound on plant defense are scarce, the general principles of how Trichoderma metabolites interact with plants can provide a framework for its potential role. Trichoderma species can trigger Induced Systemic Resistance (ISR), a state of heightened defensive capacity in the entire plant against a broad range of pathogens and insect herbivores. frontiersin.orgwikipedia.orgwhiterose.ac.uk

The induction of plant defenses by Trichoderma is mediated by various elicitors, which can be proteins, volatile organic compounds, or other secondary metabolites. scielo.org.mxfrontiersin.org These compounds are recognized by the plant's immune system, leading to the activation of signaling pathways, primarily those regulated by jasmonic acid (JA) and ethylene (ET). wikipedia.org This activation primes the plant for a faster and stronger defense response upon subsequent attack. frontiersin.org This primed state can involve various biochemical changes, such as the reinforcement of cell walls through lignin and callose deposition, and the production of pathogenesis-related (PR) proteins and other defense-related compounds. jpmb-gabit.irresearchgate.net

Given that this compound is a metabolite produced by a Trichoderma species, it could potentially act as an elicitor, contributing to the induction of systemic resistance in plants. This would be consistent with the known ability of other Trichoderma secondary metabolites to modulate plant defense pathways. mdpi.com For instance, some microbial compounds can trigger defense responses by being recognized as microbe-associated molecular patterns (MAMPs). nih.gov However, without direct experimental evidence, the specific contribution of this compound to the induction of plant defense responses remains a subject for future research.

Structure-Activity Relationship (SAR) Studies

Currently, there are no specific Structure-Activity Relationship (SAR) studies available in the scientific literature for this compound. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for identifying the key structural features responsible for its effects. frontiersin.orgresearchgate.net

Correlation of Structural Features with Biological Potency

General insights from related fields suggest that for small peptide-like molecules, features such as hydrophobicity, charge distribution, and the presence of specific functional groups are critical for biological activity. frontiersin.orgnih.gov For instance, the formyl groups on the amino termini of this compound could be important for its interactions with biological targets, as N-formylated peptides are known to be recognized by specific receptors in immune systems. cymitquimica.comwikipedia.org

Table 1: Hypothetical Structure-Activity Correlations for this compound Analogs

Since no experimental data is available, the following table is a hypothetical representation of how SAR studies for this compound could be designed. The modifications and expected outcomes are speculative and would require experimental validation.

| Structural Feature | Modification | Hypothesized Impact on Antifungal Potency |

| N-formyl groups | Removal or replacement with other acyl groups (e.g., acetyl) | Could significantly alter activity, as the formyl group may be a key recognition element. frontiersin.org |

| Valine side chains (isopropyl groups) | Replacement with other alkyl or aromatic groups | Would modify the hydrophobicity and steric bulk, likely affecting membrane interaction or target binding. |

| Ester linkage | Replacement with an amide or other stable linkage | Could change the molecule's stability and pharmacokinetic properties, potentially altering its potency and duration of action. |

| Stereochemistry | Synthesis of different stereoisomers (e.g., using D-valine) | Could lead to a significant loss or change in activity, as biological targets are often highly stereospecific. |

Identification of Pharmacophoric Elements (for analogous compounds)

A pharmacophore is the essential set of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the identification of its pharmacophoric elements would require the synthesis and biological testing of a series of analogous compounds.

Based on its structure, potential pharmacophoric elements could include:

The two N-formyl groups, which can act as hydrogen bond donors and acceptors.

The two hydrophobic isopropyl groups from the valine residues, which could be involved in hydrophobic interactions.

The ester carbonyl group, which can act as a hydrogen bond acceptor.

The specific spatial arrangement of these groups.

In the broader context of antimicrobial peptides and their mimics, a common pharmacophore involves a balance between cationic charges and hydrophobic regions, which facilitates interaction with and disruption of microbial cell membranes. frontiersin.org While this compound is a neutral molecule, its hydrophobic and hydrogen-bonding features could constitute a pharmacophore for interacting with fungal targets. Studies on cyclic dipeptides (DKPs), which are also derived from amino acids, have identified them as important pharmacophores in various biological contexts. nih.gov The linear dipeptide-like structure of this compound may present a different, yet specific, set of features for biological interaction.

Advanced Research Methodologies and in Silico Studies on Valinotricin

Computational Chemistry and Molecular Modeling

The application of computational tools to study Valinotricin at a molecular level is an area with considerable potential, yet specific published research remains scarce.

Ligand-Protein Docking and Molecular Dynamics Simulations

There is a notable absence of specific studies in publicly accessible scientific literature detailing ligand-protein docking or molecular dynamics (MD) simulations for this compound. Such studies are crucial for predicting the binding affinity and interaction patterns of a ligand with a protein target at an atomic level. researchgate.netresearchgate.net While MD simulations have been employed to study other complex molecules, providing insights into their conformational dynamics and interactions with solvents or binding partners, similar investigations for this compound have not been reported. nih.govsecondarymetabolites.orgnih.govnih.gov It is important to distinguish this compound from Valinomycin, a well-studied cyclic depsipeptide ionophore, for which extensive molecular dynamics simulations have been conducted. nih.gov The structural differences between the linear this compound and the cyclic Valinomycin mean that the simulation data for the latter cannot be extrapolated to the former.

De Novo Design of this compound Analogs

De novo design, a computational methodology to create novel molecules with desired properties, has not been specifically applied to generate analogs of this compound based on available research. frontiersin.orgnih.govnih.govnih.gov This approach could theoretically be used to design new derivatives with enhanced biological activities or modified physicochemical properties. However, without identified biological targets or a deeper understanding of its mechanism of action, the rational design of this compound analogs remains a prospective rather than an established field of research.

Bioinformatics and Genomics in Biosynthesis Discovery

The genetic underpinnings of this compound production in Trichoderma polysporum are yet to be fully unraveled.

Genome Mining for Novel this compound-Related Gene Clusters

The biosynthetic gene cluster (BGC) responsible for this compound production has not been identified. Genome mining, a powerful bioinformatic approach to identify BGCs for secondary metabolites, has been successfully used for other compounds in Trichoderma and other fungal species. secondarymetabolites.orgfrontiersin.orgnih.gov For instance, the biosynthetic gene cluster for the well-known compound valinomycin (a different molecule from this compound) has been characterized in Streptomyces species. plos.orgnih.govnih.govdntb.gov.ua However, a similar targeted search and identification of the this compound BGC in the Trichoderma polysporum genome is not documented in existing literature. Identifying this cluster would be a critical step towards understanding and potentially manipulating the production of this compound.

Transcriptomics and Proteomics in Response to this compound Exposure

Currently, there are no specific transcriptomic or proteomic studies that analyze the cellular response of organisms upon exposure to this compound. Such studies, which investigate changes in gene expression (transcriptomics) and protein levels (proteomics), are vital for elucidating the mechanism of action of a compound and identifying its cellular targets. dntb.gov.uaresearchgate.net While transcriptomic and proteomic analyses have been conducted on Trichoderma species in various other contexts, such as their interaction with plants or other fungi, a specific focus on the effects of this compound is absent from the scientific record. researchgate.netnih.gov

Metabolomics Profiling of this compound-Producing Organisms

Below is a table summarizing the types of research methodologies and their application to this compound based on available data.

| Research Area | Specific Application to this compound | Status of Research |

| Computational Chemistry | ||

| Ligand-Protein Docking | Predicting binding to specific protein targets. | No specific studies found. |

| Molecular Dynamics | Simulating molecular motion and interactions. | No specific studies found. |

| De Novo Design | Creating novel this compound analogs. | No specific studies found. |

| Bioinformatics & Genomics | ||

| Genome Mining | Identification of the biosynthetic gene cluster. | Not yet identified. |

| Transcriptomics | Studying gene expression changes upon exposure. | No specific studies found. |

| Proteomics | Studying protein level changes upon exposure. | No specific studies found. |

| Metabolomics | ||

| Metabolite Profiling | Quantifying this compound in T. polysporum. | Identified as a metabolite, but detailed profiling studies are lacking. |

Advanced In Vitro Systems for Mechanism Elucidation

The elucidation of Valinomycin's precise mechanism of action has been significantly advanced by the development of sophisticated in vitro systems that mimic biological membranes. These models, ranging from planar lipid bilayers to cell-sized vesicles, allow for detailed investigation under highly controlled conditions, moving beyond classical biochemical assays to provide direct biophysical evidence of its ionophoric activity.

A primary tool in this research is the use of biomimetic solid-supported artificial lipid membranes. nih.gov These systems often involve tethering a lipid bilayer to a solid surface, such as a gold electrode, creating a stable platform for electrochemical and spectroscopic analysis. nih.govacs.org One powerful technique applied to these models is Electrochemical Impedance Spectroscopy (EIS), which measures the electrical resistance and capacitance of the membrane. Studies using EIS have demonstrated that Valinomycin significantly decreases the membrane resistance of a floating bilayer lipid membrane (fBLM) in the presence of potassium ions (K⁺), reducing it by approximately 180 times in a KClO₄ solution, while having a negligible effect in a NaClO₄ solution. researchgate.net This provides direct evidence of its function as a selective K⁺ carrier.

Complementing EIS, Polarization-Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) offers insights into the molecular conformation and orientation of Valinomycin within the membrane. acs.orgresearchgate.net PM-IRRAS studies have revealed that Valinomycin forms a complex with K⁺, but not with sodium ions (Na⁺). researchgate.net This Valinomycin-K⁺ complex resides within the hydrophobic core of the membrane and adopts a specific orientation, with a small tilt angle of about 22° relative to the surface normal. acs.orgresearchgate.net This combined electrochemical and spectroscopic approach has elucidated a mechanism where Valinomycin transports K⁺ by forming a complex that functions as an ion pair with a counter anion within the lipid bilayer. acs.org